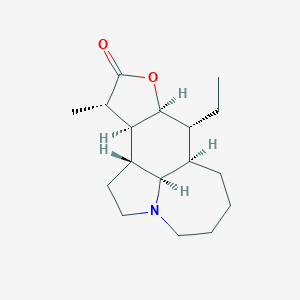
Stenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stenine is a natural product found in Stemona japonica and Stemona sessilifolia with data available.
Applications De Recherche Scientifique
Medicinal Chemistry
Stenine has been investigated for its pharmacological properties, particularly its potential as an anti-tussive agent. The alkaloid exhibits activity against certain respiratory conditions, making it a candidate for developing cough suppressants.
Case Study:
- A study highlighted the efficacy of this compound derivatives in alleviating cough reflexes in preclinical models, indicating a promising avenue for therapeutic development .
Organic Synthesis
The unique structural features of this compound make it an attractive target for synthetic chemists. Its synthesis not only contributes to the understanding of Stemona alkaloids but also serves as a platform for developing new synthetic methodologies.
Research Findings:
- The application of organocatalytic methods in synthesizing this compound has opened pathways for creating other related alkaloids, enhancing the toolbox available to synthetic chemists .
Agricultural Chemistry
Emerging research suggests that this compound and its derivatives may possess insecticidal properties, offering potential applications in pest management within agricultural settings.
Data Table: this compound's Potential Applications
Propriétés
Numéro CAS |
16625-37-9 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
(1R,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |
InChI |
InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13+,14+,15+,16-/m0/s1 |
Clé InChI |
ROIHYOJMCBKEER-KRJCKNDRSA-N |
SMILES |
CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C |
SMILES isomérique |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](CC3)[C@@H]4[C@H]1OC(=O)[C@H]4C |
SMILES canonique |
CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C |
Synonymes |
stenine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















